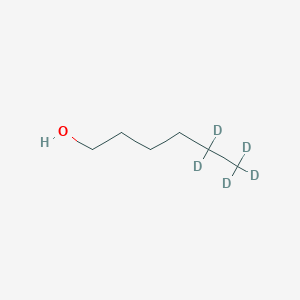
n-Hexyl-5,5,6,6,6-d5 alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol-d5 is a deuterium-labeled analog of 1-Hexanol, where five hydrogen atoms are replaced by deuterium. This compound is a primary alcohol with the chemical formula C6H9D5O. It is a colorless liquid that is slightly soluble in water but miscible with diethyl ether and ethanol . The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexanol-d5 can be synthesized through the deuteration of 1-Hexanol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange reaction. The reaction conditions typically involve heating the mixture to promote the exchange process .
Industrial Production Methods
Industrial production of 1-Hexanol-d5 follows similar principles but on a larger scale. The process involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products. The deuteration step is then carried out to replace hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
1-Hexanol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid.
Reduction: It can be reduced to form hexane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid.
Reduction: Hexane.
Substitution: Various substituted hexyl derivatives depending on the reagent used.
Scientific Research Applications
1-Hexanol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications
Mechanism of Action
1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. The deuterium atoms in the compound can influence the rate of metabolic reactions by altering the kinetic isotope effect. This can lead to changes in the pharmacokinetic and metabolic profiles of drugs. Additionally, 1-Hexanol-d5 can uncouple mitochondrial respiration by a non-protonophoric mechanism, affecting cellular energy production .
Comparison with Similar Compounds
Similar Compounds
1-Hexanol: The non-deuterated analog of 1-Hexanol-d5.
2-Hexanol: An isomer with the hydroxyl group on the second carbon.
3-Hexanol: An isomer with the hydroxyl group on the third carbon.
Uniqueness
1-Hexanol-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic tracers. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it distinct from its non-deuterated counterparts .
Properties
Molecular Formula |
C6H14O |
|---|---|
Molecular Weight |
107.21 g/mol |
IUPAC Name |
5,5,6,6,6-pentadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2 |
InChI Key |
ZSIAUFGUXNUGDI-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCO |
Canonical SMILES |
CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


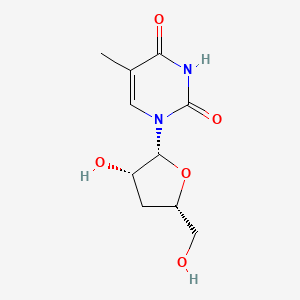
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12397631.png)
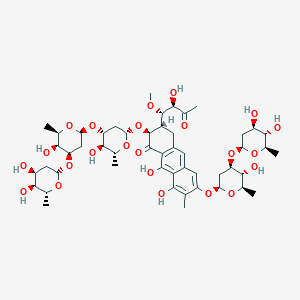
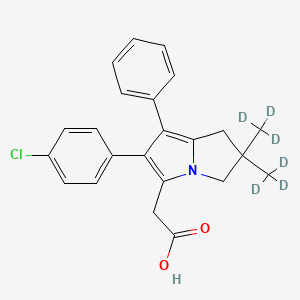
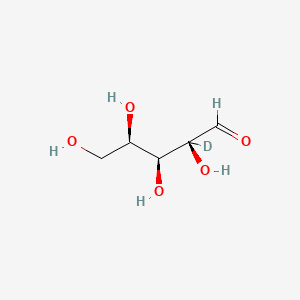
![2-[(4R,7S,10S,13S,16S,19R,22S,28R,31S,34S,37R)-31-benzyl-10-[(2S)-butan-2-yl]-19-butyl-13,22-bis(3-carbamimidamidopropyl)-4-[[(2S)-1-[(2S,5R)-2-(3-carbamimidamidopropyl)-5-carbamoyl-3-oxopiperazin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-37-(heptanoylamino)-7-(hydroxymethyl)-34-(1H-imidazol-5-ylmethyl)-28-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-16-yl]acetic acid](/img/structure/B12397677.png)

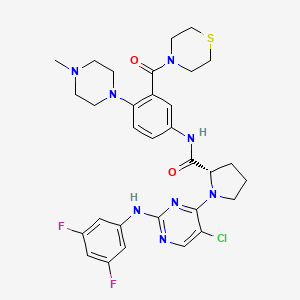

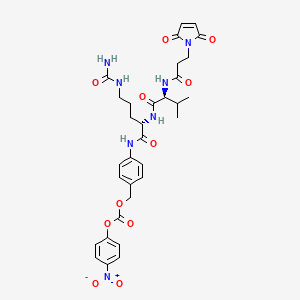

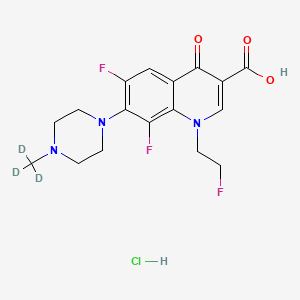
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)

